molecular formula C₁₉H₂₁Cl₂N₃O₄S₂ B1663466 CCR3 antagonist 1 CAS No. 879399-82-3

CCR3 antagonist 1

Katalognummer B1663466
CAS-Nummer: 879399-82-3
Molekulargewicht: 490.4 g/mol
InChI-Schlüssel: QBXNXHODSIQDRT-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCR3 antagonist 1 is a potent antagonist of CCR3, a chemokine receptor . It is highly potent and selective, displaying 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1, and CCR7 receptors . It is a potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils . It is used for research in immunologic and inflammatory diseases .


Molecular Structure Analysis

The molecular structure of CCR3 antagonist 1 is complex and involves various chemical interactions . The chemical name is N-Benzoyl-4-nitro-L-phenylalanine ethyl ester . The molecular weight is 342.35 and the molecular formula is C18H18N2O5 .


Physical And Chemical Properties Analysis

CCR3 antagonist 1 is a solid substance . It is soluble in DMSO to 100 mM and in ethanol to 25 mM . The compound should be stored at +4°C and can be stored for up to 12 months .

Wissenschaftliche Forschungsanwendungen

Role in Treating Allergic Disorders

CCR3 antagonists, such as CCR3 Antagonist 1, have been extensively studied for their role in treating allergic disorders. The expression of CC chemokine receptor 3 (CCR3) is primarily found in eosinophils, which play a crucial role in allergic diseases. Consequently, targeting CCR3 with antagonists is considered a logical strategy for developing treatments for eosinophil-associated inflammatory disorders like asthma. CCR3 is also found in basophils, mast cells, airway epithelial cells, and a subpopulation of T-helper 2 lymphocytes, further highlighting its significance in allergy-related research (Naya & Saeki, 2004).

Structure-Activity Relationships (SAR)

There has been substantial research into the structure–activity relationships (SAR) of small molecule CCR3 antagonists. This includes various chemical classes like (bi)piperidine and piperazine derivatives, phenylalanine derivatives, morpholinyl derivatives, and others. The SAR studies are crucial for understanding how these antagonists interact with CCR3 and how their chemical structure influences their efficacy and potency (Willems & IJzerman, 2009).

Novel Peptide Nanoparticle-Biased Antagonists

Innovations in CCR3 antagonist design include the development of peptide nanoparticle-based inhibitors with a biased mode of action. These inhibitors are designed to block G protein signaling while promoting receptor internalization, potentially offering a more effective therapeutic approach by avoiding drug tolerance. This novel approach is being explored for its efficacy in blocking eosinophil recruitment and preventing airway hyperresponsiveness, particularly in asthma models (Grozdanovic et al., 2019).

Role in Neurodegenerative Diseases

Recent studies have explored the role of CCR3 antagonists in neurodegenerative diseases. For instance, a study utilizing a mouse model ofAlzheimer's disease investigated the effects of a brain-penetrable CCR3 antagonist, YM344031. The study found that treatment with this antagonist led to significant reductions in β-amyloid deposition, tau hyperphosphorylation, and synaptic loss in the forebrain. This was accompanied by a marked attenuation of microgliosis and astrogliosis, and an improvement in spatial learning and memory performance. These findings support the potential of CCR3 antagonism as a therapeutic strategy for Alzheimer's disease (Sui et al., 2019).

Zukünftige Richtungen

The potential of CCR3 antagonist 1 in the treatment of various diseases is being explored. For instance, it has been used to alleviate eosinophil-associated immunological responses in a model of spontaneous chronic colitis . Another study suggests that it could enhance the analgesic properties of morphine and buprenorphine following nerve injury . These findings suggest that CCR3 antagonist 1 represents an interesting target for future investigations .

Eigenschaften

IUPAC Name

2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXNXHODSIQDRT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR3 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCR3 antagonist 1
Reactant of Route 2
CCR3 antagonist 1
Reactant of Route 3
CCR3 antagonist 1
Reactant of Route 4
CCR3 antagonist 1
Reactant of Route 5
CCR3 antagonist 1
Reactant of Route 6
Reactant of Route 6
CCR3 antagonist 1

Citations

For This Compound
5
Citations
DS Gardner, JB Santella III, AJ Tebben, DG Batt… - Bioorganic & medicinal …, 2008 - Elsevier
… Through the use of conformational analysis of the 3-benzylpiperidine moiety of CCR3 antagonist 1, together with ab initio calculations, we were able to predict that the anti-1,2-…
Number of citations: 10 www.sciencedirect.com
J Ye, KL Mayer, MR Mayer, MJ Stone - Biochemistry, 2001 - ACS Publications
Eotaxin-3 is one of three related chemokines that specifically activate chemokine receptor CCR3. We report the 3D structure and backbone dynamics of eotaxin-3 determined by NMR …
Number of citations: 53 pubs.acs.org
MC Wilkinson - Tetrahedron letters, 2005 - Elsevier
… In summary, we have demonstrated a catalytic asymmetric route to the key aminomethyl morpholine core of CCR3 antagonist 1 giving up to 35% yield from dichlorobenzyl ethanolamine…
Number of citations: 47 www.sciencedirect.com
Y Tang, K Luo, Y Chen, Y Chen, R Zhou, C Chen… - Bioactive Materials, 2021 - Elsevier
A close relationship has been reported to exist between cadherin-mediated cell–cell adhesion and integrin-mediated cell mobility, and protein tyrosine phosphatase 1B (PTP1B) may be …
Number of citations: 12 www.sciencedirect.com
H Nagai - Allergology International, 2005 - jstage.jst.go.jp
Allergy has now become amongst the commonest disease in the world and the patients are increasing. There have been significant improvements in our understanding of allergic …
Number of citations: 17 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.